molecular formula C12H22F2N2O2 B2814681 Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate CAS No. 1784338-38-0

Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate

Cat. No.: B2814681
CAS No.: 1784338-38-0
M. Wt: 264.317
InChI Key: YVNGIYOAFLAQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azepane derivatives .

Scientific Research Applications

Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(aminomethyl)-4-fluoroazepane-1-carboxylate
  • Tert-butyl 5-(aminomethyl)-4,4-dichloroazepane-1-carboxylate
  • Tert-butyl 5-(aminomethyl)-4,4-dibromoazepane-1-carboxylate

Uniqueness

Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate is unique due to the presence of difluoro groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs with different substituents .

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(8-15)12(13,14)5-7-16/h9H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGIYOAFLAQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.